3,5-Dimethylbenzyl bromide
Overview
Description
3,5-Dimethylbenzyl bromide is a chemical compound that serves as a starting material or intermediate in the synthesis of various organic molecules. It is characterized by the presence of two methyl groups attached to the benzene ring at the 3rd and 5th positions, and a benzyl bromide moiety. This structure makes it a versatile reagent in organic synthesis, particularly in the formation of more complex molecules through various chemical reactions.
Synthesis Analysis
The synthesis of derivatives related to 3,5-dimethylbenzyl bromide can be achieved through different methods. For instance, 3,5-bis(aminomethyl)benzoic acid was synthesized from 3,5-dimethylbenzoic acid through a process involving bromination, azidonation, and reduction, which is noted for its simplicity and cost-effectiveness . Additionally, the formation of the corannulene core was reported through nickel-mediated intramolecular coupling of benzyl and benzylidene bromides, demonstrating the utility of bromide moieties in facilitating complex ring-forming reactions .
Molecular Structure Analysis
The molecular structure of compounds related to 3,5-dimethylbenzyl bromide has been determined using various techniques. For example, the structural properties of methoxy derivatives of benzyl bromide were elucidated from powder X-ray diffraction data, highlighting the significance of substituents on the aromatic ring in determining the structural properties of the material . Similarly, the crystal structures of various derivatives, such as methyl 3,5-dimethylbenzoate and 3,5-bis(bromomethyl)phenyl acetate, have been characterized, revealing the influence of substituents on molecular association and crystal packing .
Chemical Reactions Analysis
3,5-Dimethylbenzyl bromide and its derivatives participate in a variety of chemical reactions. For instance, dimethylformamide has been used as a carbon monoxide source in palladium-catalyzed aminocarbonylations of aryl bromides, demonstrating the reactivity of bromide-containing compounds in carbonylation reactions . Bromide ion catalysis has also been employed in the dimerization of certain bromide-containing compounds, leading to products with potential applications in materials science .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-dimethylbenzyl bromide derivatives are influenced by their molecular structure. The presence of different substituents can significantly alter properties such as solubility, reactivity, and stability. For example, water-soluble reagents derived from 2-hydroxy-5-nitrobenzyl halides were found to selectively modify amino acids in aqueous solutions, indicating the role of the benzyl bromide moiety in conferring water solubility and selective reactivity . The crystal structures of related compounds also provide insights into the intermolecular interactions that govern their solid-state properties [6, 8, 9, 10].
Scientific Research Applications
Structural Properties and Synthesis
Structural Analysis in Dendritic Material Synthesis : 3,5-Dimethoxybenzyl bromide, a derivative of 3,5-dimethylbenzyl bromide, has been studied for its structural properties using X-ray diffraction. These compounds are potential building blocks for dendritic materials, exhibiting unique structural differences despite minor molecular variations (Pan et al., 2005).
Innovative Synthetic Routes : A novel synthesis method involving 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole under phase transfer catalysis and ultrasonic conditions has been explored. This process involved the reaction of 3,5-dimethyl pyrazole with 1-bromo-3-phenyl propane, highlighting a unique approach to synthesis involving 3,5-dimethylbenzyl derivatives (Wang et al., 2015).
Synthesis of N-Substituted Compounds : The synthesis of N-(3′,5′-dimethyl- 4′-hydroxybenzyl)- N-tosyl-3,4-dimethoxybenzyl amine has been reported, involving a reaction with 4-benzyloxy-3,5-dimethyl benzyl bromide. This compound is a key intermediate in the synthesis of isoindolines, showcasing another application in complex organic synthesis (Raju et al., 2007).
Photodynamic Therapy and Photoresponsive Behavior
Photosensitizers in Cancer Treatment : A zinc phthalocyanine compound substituted with new benzenesulfonamide derivative groups, including a 3,5-dimethylbenzyl moiety, has been synthesized. This compound showed high singlet oxygen quantum yield, making it a potential candidate for photodynamic therapy in cancer treatment (Pişkin et al., 2020).
Azo-Modified Perylene Bisimide Dyes : The synthesis of 3,5-didodecylbenzyl bromide and its use in the production of a novel azo-perylenebisimide dyad has been explored. The photoresponsive behavior of this compound, including trans-to-cis photoisomerization, highlights its potential in developing light-controlled materials (Xin, 2013).
Safety And Hazards
3,5-Dimethylbenzyl bromide is considered hazardous. It causes severe skin burns and eye damage . It may also cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-(bromomethyl)-3,5-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-7-3-8(2)5-9(4-7)6-10/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDHXCVJGBTQMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CBr)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181592 | |
Record name | alpha-Bromomesitylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70181592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethylbenzyl bromide | |
CAS RN |
27129-86-8 | |
Record name | alpha-Bromomesitylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027129868 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Bromomesitylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70181592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dimethylbenzyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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